9H-Xanthen-9-one, 2,3,5,7-tetranitro-

Energetic Materials Detonation Physics High Explosives

Researchers developing high-brisance ordnance face a performance ceiling with HMX (9100 m/s). Regioisomer interchangeability among nitroxanthones compromises safety and detonation output. 2,3,5,7-Tetranitroxanthone (CAS 185141-40-6) provides: • Detonation velocity of 9502 m/s-a 4.4% increment over HMX • Crystal density 1.94 g/cm³ for volume-limited energetic systems • Quantitative one-step synthesis enabling scalable production Verify CAS 185141-40-6 at procurement; positional isomerism invalidates generic substitution.

Molecular Formula C13H4N4O10
Molecular Weight 376.19 g/mol
CAS No. 185141-40-6
Cat. No. B12572710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 2,3,5,7-tetranitro-
CAS185141-40-6
Molecular FormulaC13H4N4O10
Molecular Weight376.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H4N4O10/c18-12-6-3-8(15(21)22)9(16(23)24)4-11(6)27-13-7(12)1-5(14(19)20)2-10(13)17(25)26/h1-4H
InChIKeyMFFSZHSFGFGFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,7-Tetranitroxanthone Technical Baseline


9H-Xanthen-9-one, 2,3,5,7-tetranitro- (also designated 2,3,5,7-tetranitroxanthone) is a polynitroaromatic heterocyclic compound derived from the xanthone scaffold, possessing the molecular formula C₁₃H₄N₄O₁₀ and a molecular weight of 376.1917 g/mol [1]. It is characterized by four nitro (–NO₂) substituents positioned at the 2, 3, 5, and 7 sites of the xanthone core [2]. This compound is primarily investigated in the context of energetic materials research, where its high nitrogen content (approximately 14.9%) and calculated oxygen balance of –49.0% (CO₂ basis) position it as a potential candidate for high-performance explosive or propellant formulations [3].

Energetic materials research candidate
Polynitro-xanthone heterocyclic scaffold
Reported oxygen balance in range supporting detonation performance modeling

Why Substitution with Other Isomers or Explosives Fails


Generic substitution among nitroxanthone congeners is not chemically valid due to the pronounced positional isomerism that governs thermodynamic stability and detonation performance. 2,3,5,7-Tetranitroxanthone (CAS 185141-40-6) and its regioisomer 2,4,5,7-tetranitroxanthone (CAS 54849-77-3) share the identical molecular formula but exhibit distinct fusion thermodynamics, with melting point differences exceeding 80 °C and divergent enthalpies of fusion, indicating fundamentally different crystal packing energies and thermal stability profiles [1]. Furthermore, the compound's calculated detonation velocity (9502 m/s) substantially exceeds that of standard military explosives such as TNT (6900 m/s) and rivals that of HMX (9100 m/s), positioning it within a performance tier that lower-nitrated xanthone derivatives (e.g., trinitroxanthones with only three –NO₂ groups) cannot approach [2]. Procurement decisions must therefore be guided by specific CAS registry number verification, as interchangeability would compromise both safety margins and energetic output.

Target compound
2,3,5,7-Tetranitroxanthone (CAS 185141-40-6) — specific regioisomer with documented detonation performance and thermal profile.
Do not substitute
2,4,5,7-Tetranitroxanthone (CAS 54849-77-3) or other nitroxanthone isomers — melting point may differ by ~80 °C, and detonation velocity can shift away from reported values, compromising formulation safety margins.

Quantitative Performance Differentiation Evidence


Detonation Velocity vs. TNT and HMX

2,3,5,7-Tetranitroxanthone exhibits a calculated detonation velocity of 9502.52 m/s at a crystal density of 1.94 g/cm³ [1]. This value exceeds that of 2,4,6-trinitrotoluene (TNT; 6900 m/s at 1.60 g/cm³) by approximately 38% and surpasses that of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX; 9100 m/s at 1.90 g/cm³) by 4.4% [2][3]. The enhanced detonation velocity correlates directly with the compound's higher crystal density (1.94 g/cm³ vs. 1.65 g/cm³ for TNT, vs. 1.91 g/cm³ for HMX) and its favorable oxygen balance profile [1][4].

Detonation velocity
Reported
Target 9502.52 m/s
HMX 9100 m/s
Density 1.94 g/cm³
Diff. vs TNT +2602 m/s
Supports velocity-sensitive formulation screening; reported value exceeds HMX and TNT.
Calculated via VLW EOS; density confirmed experimentally.
Energetic Materials Detonation Physics High Explosives

Detonation Pressure vs. HMX

2,3,5,7-Tetranitroxanthone demonstrates a calculated detonation pressure (PCJ) of 41.79 GPa at a crystal density of 1.94 g/cm³, as determined via VLW equation-of-state calculations [1]. This value surpasses the experimentally measured detonation pressure of HMX (approximately 39.0 GPa at 1.90 g/cm³) by roughly 7.2% [2]. The elevated detonation pressure is directly attributable to the compound's higher crystal density and its optimized oxygen balance, which facilitates more complete oxidation of the carbon framework to CO₂ during detonation, thereby maximizing gas volume and energy release per unit mass [1].

Detonation pressure
Reported
Target 41.79 GPa
HMX 39.0 GPa
Supports pressure-driven work capability assessment; +7.2% vs. HMX reported.
Calculated via VLW EOS; density 1.94 g/cm³.
Energetic Materials Detonation Physics Thermochemistry

Crystal Density vs. HMX and TNT

2,3,5,7-Tetranitroxanthone exhibits an experimentally confirmed crystal density of 1.94 g/cm³ [1]. This density exceeds that of HMX (1.91 g/cm³) by 0.03 g/cm³ and substantially surpasses that of TNT (1.65 g/cm³) by 0.29 g/cm³ [2][3]. Density is a paramount parameter in energetic materials because detonation pressure scales with the square of density and detonation velocity scales approximately linearly with density according to the Kamlet-Jacobs equations [4]. The 1.94 g/cm³ density places 2,3,5,7-tetranitroxanthone among the densest oxygen-containing heterocyclic energetic compounds reported to date, contributing directly to its superior detonation performance metrics.

Crystal density
Reported
1.94 g/cm³
HMX: 1.91 g/cm³ TNT: 1.65 g/cm³
Higher density supports volume-limited formulation research; may enhance energy density.
Experimentally determined; method not specified.
Energetic Materials Crystal Engineering High-Energy-Density Materials

Thermal Stability vs. 2,4,5,7-Isomer

Differential scanning calorimetry (DSC) analysis reveals a striking thermodynamic distinction between the two fully nitrated xanthone regioisomers. 2,3,5,7-Tetranitroxanthone (CAS 185141-40-6) exhibits an enthalpy of fusion (ΔfusH) of 33.56 kJ/mol at a melting temperature of 514 K (241 °C) [1]. In contrast, its regioisomer 2,4,5,7-tetranitroxanthone (CAS 54849-77-3) displays an enthalpy of fusion of 32.2 kJ/mol at a significantly higher melting temperature of 593.9 K (321 °C) [2]. The 80 °C difference in melting point, coupled with the divergent enthalpies of fusion, indicates that the 2,3,5,7-substitution pattern yields a crystal lattice with lower lattice energy and reduced thermal persistence relative to the 2,4,5,7-isomer.

Thermal stability vs. isomer
Head-to-head
Target (2,3,5,7-) Tm 241 °C
Isomer (2,4,5,7-) Tm 321 °C
Lower melting point may support melt-cast processing evaluation; thermal window differs significantly from isomer.
DSC data; ΔfusH: 33.56 kJ/mol (target) vs. 32.2 kJ/mol (isomer).
Thermal Stability Differential Scanning Calorimetry Isomer Comparison

Synthetic Efficiency: One-Step Quantitative Synthesis

A recent synthetic protocol enables the preparation of 2,3,5,7-tetranitroxanthone in a single synthetic step with quantitative yield, utilizing adapted Vilsmeier conditions [1]. While no direct comparator yield data for alternative isomers under identical conditions is available, the reported quantitative yield represents a benchmark for nitroxanthone synthesis. This synthetic efficiency contrasts with multi-step nitration sequences typically required for other high-nitrogen heterocycles and with the patent literature for 2,4,5,7-tetranitroxanthone, which describes a two-stage nitration protocol involving nitric acid followed by oleum dosing at elevated temperatures (108–110 °C) [2].

Synthetic efficiency
Reported
One-step Vilsmeier protocol
Quantitative yield reported; full spectral characterization (NMR, IR, Raman).
May reduce production complexity vs. two-stage nitration; supports research supply and scale-up assessment.
Compared to patent-described two-stage route for 2,4,5,7-isomer.
Synthetic Methodology Process Chemistry Vilsmeier Conditions

Recommended Application Scenarios


High-Performance Energetic Formulations with Superior Detonation Velocity

2,3,5,7-Tetranitroxanthone is particularly well-suited for explosive formulations where detonation velocity is the primary performance metric and where exceeding the 9100 m/s threshold established by HMX confers a tactical or engineering advantage. With a calculated detonation velocity of 9502.52 m/s at 1.94 g/cm³, this compound provides a 4.4% velocity increment over HMX and a 38% increment over TNT [1]. Applications include high-brisance military ordnance, shaped-charge liners where increased jet-tip velocity enhances penetration depth, and specialized demolition charges requiring maximum shock-wave intensity per unit mass.

Volume-Constrained Munition Designs with High Crystal Density

The experimental crystal density of 1.94 g/cm³ positions 2,3,5,7-tetranitroxanthone as a candidate for volume-limited energetic systems [1]. This density exceeds that of HMX (1.91 g/cm³) and substantially surpasses TNT (1.65 g/cm³) [2][3]. Procurement scenarios benefiting from this property include small-caliber projectile fills, miniaturized detonators for aerospace or downhole applications, and compact explosive trains where maximizing energy density within fixed volumetric constraints is essential. The 0.03 g/cm³ density advantage over HMX, while numerically modest, translates to approximately 1.6% greater explosive mass in a fixed-volume cavity—a meaningful increment in precision-engineered devices.

Melt-Cast Explosive Formulations Utilizing Lower Melting Point

The melting point of 241 °C (514 K), as determined by DSC analysis, places 2,3,5,7-tetranitroxanthone within a processing window that is 80 °C lower than its 2,4,5,7-regioisomer (321 °C) [1][2]. This lower melting temperature may facilitate melt-cast loading operations where reduced thermal input minimizes the risk of premature decomposition during manufacturing. The quantitative one-step synthesis further supports this scenario by potentially enabling cost-effective production of the compound at scales relevant to melt-cast formulation development [3]. However, users should note that comprehensive thermal stability data (e.g., decomposition onset temperature, activation energy of decomposition) are not currently available in the open literature, and rigorous safety characterization is prerequisite to any melt-cast application.

Research-Grade Synthesis and Structure–Property Relationship Studies

The availability of a quantitative one-step synthetic protocol using adapted Vilsmeier conditions makes 2,3,5,7-tetranitroxanthone an accessible model compound for academic and industrial research programs investigating polynitroaromatic heterocycles [1]. The compound's fully characterized spectral profile (¹H-, ²H-, ¹³C-NMR, IR, Raman) provides a robust analytical baseline for derivative synthesis and impurity profiling. Research applications include computational validation of detonation performance prediction models, experimental determination of sensitivity parameters (impact, friction, electrostatic discharge), and systematic investigation of nitro-group positional effects on thermodynamic stability across the nitroxanthone series.

Application
Selection Property
Validation Focus
Detonation velocity research
Calculated detonation velocity context
Velocity benchmarking against HMX and TNT
Volume-limited energetic system design
Reported crystal density
Density-dependent energy density modeling
Melt-cast processing feasibility studies
Reported melting point (241 °C)
Thermal processing window vs. isomer; decomposition safety review
Energetic materials research & synthesis
One-step synthesis accessibility
Spectral characterization baseline; sensitivity and stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-Xanthen-9-one, 2,3,5,7-tetranitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.